1,4-Bis(isocyanatomethyl)cyclohexane
Overview
Description
Synthesis Analysis
Although direct synthesis details of "1,4-Bis(isocyanatomethyl)cyclohexane" were not found, related compounds and methodologies provide insight into potential synthetic routes. For instance, 1,1-Bis(aminomethyl)cyclohexane condenses with formaldehyde, leading to polymer formation that, upon heating, isomerizes to a nonacyclic compound, indicating a method for creating complex cyclohexane derivatives through condensation reactions (Suissa, Romming, & Dale, 1997).
Molecular Structure Analysis
The molecular structures of related cyclohexane derivatives emphasize the importance of interactions such as C–H⋯N and π⋯π in determining the crystal packing and stability of these compounds. These interactions contribute significantly to the molecular conformation and structural integrity of cyclohexane derivatives (Lai, Mohr, & Tiekink, 2006).
Chemical Reactions and Properties
The reactions involving cyclohexane derivatives, such as the cyclopolymerization of bis(2-propenyl)dimethylsilane, demonstrate the versatility and reactivity of cyclohexane-based compounds. Such reactions are pivotal in producing highly stereoregular polymers, indicating the potential reactivity of "1,4-Bis(isocyanatomethyl)cyclohexane" in similar polymerization or cross-linking processes (Crawford & Sita, 2014).
Physical Properties Analysis
Research on similar cyclohexane derivatives highlights their excellent solubility and thermal stability. For example, polymers derived from cyclohexane structures exhibit good solubility in polar organic solvents, high glass transition temperatures, and stable thermal degradation temperatures, suggesting that "1,4-Bis(isocyanatomethyl)cyclohexane" may possess similar desirable physical properties (Yang, Hsiao, & Yang, 1999).
Chemical Properties Analysis
The introduction of specific functional groups into the cyclohexane ring can significantly alter the chemical properties of the derivative. For instance, the synthesis and characterization of cyanate ester-epoxy-bismaleimide matrices indicate that modifications like cyanate ester incorporation improve the material's thermal and mechanical properties, suggesting the potential for "1,4-Bis(isocyanatomethyl)cyclohexane" to be used in advanced material applications (Dinakaran, Alagar, & Ravichandran, 2004).
Scientific Research Applications
Synthesis of High-Performance Polyurethane Elastomers : "1,4-Bis(isocyanatomethyl)cyclohexane" is used to develop novel cycloaliphatic diisocyanate-based PUEs, which exhibit superior properties such as higher elasticity, improved heat resistance, and good light stability compared to existing diisocyanate-based PUEs. This is attributed to the symmetric structure of "1,4-Bis(isocyanatomethyl)cyclohexane," which allows for better crystallization of the hard segment chains and formation of hydrogen bonds in PUEs (Yamasaki et al., 2017).
Improvement in Mechanical Properties of PUEs : "1,4-Bis(isocyanatomethyl)cyclohexane" synthesized PUEs show significantly better mechanical properties due to the well-organized hard segment domains, facilitated by the high symmetry of the molecule. Its lack of aromatic moieties also enhances the color stability of the resulting PUEs (Nozaki et al., 2017).
Applications in Polymer Synthesis : The compound has been utilized in various polymer syntheses, demonstrating its versatility in creating materials with desirable properties. For instance, it's involved in the creation of polymers with specific mechanical and thermal characteristics (Rahmawati et al., 2018).
Safety And Hazards
Future Directions
A new aliphatic diisocyanate, trans-1,4-hydrogenated xylylene diisocyanate (trans-1,4-H6XDI), has been developed and commercialized by Mitsui Chemical . This new aliphatic diisocyanate has a very compact, linear, and symmetrical structure which results in ultra-high-performance properties . In particular, the resilience and tear strength are superior or comparable to other ultra-high-performance elastomers based on para-phenylene diisocyanate (PPDI) and o-tolidine diisocyanate (TODI) .
properties
IUPAC Name |
1,4-bis(isocyanatomethyl)cyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-7-11-5-9-1-2-10(4-3-9)6-12-8-14/h9-10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHUXHMNZLHBSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN=C=O)CN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Record name | 1,4-BIS(METHYLISOCYANATE)CYCLOHEXANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18116 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065046, DTXSID601031501 | |
Record name | 1,4-Bis(isocyanatomethyl)cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2065046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexane, 1,4-bis(isocyanatomethyl)-, trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601031501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(isocyanatomethyl)cyclohexane | |
CAS RN |
10347-54-3, 98458-83-4 | |
Record name | 1,4-BIS(METHYLISOCYANATE)CYCLOHEXANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18116 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,4-Bis(isocyanatomethyl)cyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10347-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexane, 1,4-bis(isocyanatomethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010347543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexane, 1,4-bis(isocyanatomethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Bis(isocyanatomethyl)cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2065046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexane, 1,4-bis(isocyanatomethyl)-, trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601031501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-bis(isocyanatomethyl)cyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.676 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | trans-1,4-bis(isocyanatomethyl)cyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.260.747 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
Citations
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